ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound featuring an imidazole ring, a benzoate ester, and a sulfanylacetamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization.
Introduction of the Sulfanylacetamido Group: This step involves the reaction of the imidazole derivative with a suitable sulfanylacetamido precursor under controlled conditions.
Esterification: The final step is the esterification of the benzoic acid derivative with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate has several applications in scientific research:
Medicinal Chemistry: The imidazole ring is a common pharmacophore in many drugs, making this compound a potential candidate for drug development.
Biological Studies: It can be used to study enzyme interactions and inhibition due to its complex structure.
Materials Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form disulfide bonds, affecting protein structure and function.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with an imidazole ring.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole ring.
Uniqueness
Ethyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of an imidazole ring, a sulfanylacetamido group, and a benzoate ester. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-3-27-20(26)16-9-11-17(12-10-16)23-19(25)14-28-21-22-13-18(24(21)2)15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPOGSAAJXCKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.